molecular formula C10H13FN2O4 B1243069 3'-deoxy-3'-(18F)fluorothymidine CAS No. 287114-80-1

3'-deoxy-3'-(18F)fluorothymidine

Cat. No.: B1243069
CAS No.: 287114-80-1
M. Wt: 243.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-ZIVQXEJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alovudine F-18 involves the nucleophilic substitution of a precursor molecule with fluorine-18. The precursor, typically a protected thymidine derivative, undergoes nucleophilic attack by fluorine-18 fluoride ion. This reaction is followed by the removal of protecting groups to yield the final product .

Industrial Production Methods: Industrial production of Alovudine F-18 involves the irradiation of an enriched oxygen-18 water target with 18 MeV protons to produce fluorine-18 via the nuclear reaction ({18}O(p,n){18}F). The fluorine-18 is then isolated and used in the nucleophilic substitution reaction to produce Alovudine F-18 .

Chemical Reactions Analysis

Types of Reactions: Alovudine F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound can also participate in phosphorylation reactions within biological systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Fluorine-18 fluoride ion, protected thymidine derivative, organic solvents, and appropriate catalysts.

    Phosphorylation: Enzymes such as thymidine kinase.

Major Products Formed:

Scientific Research Applications

Alovudine F-18 is extensively used in scientific research, particularly in the field of oncology. Its primary application is as a PET tracer for imaging cellular proliferation. The compound accumulates in proliferating cells, where it indicates the activity of the enzyme thymidine kinase. This makes it suitable for monitoring how tumors respond to cytostatic therapy .

In addition to oncology, Alovudine F-18 is used in research related to:

Mechanism of Action

Alovudine F-18 exerts its effects by mimicking thymidine, a nucleoside essential for DNA replication. Once administered, it is phosphorylated by thymidine kinase and incorporated into DNA. due to the lack of a 3’-hydroxy group, the incorporation of Alovudine F-18 into DNA impedes further DNA synthesis. This property allows it to act as a marker for cellular proliferation, as it accumulates in cells with high thymidine kinase activity .

Comparison with Similar Compounds

Uniqueness of Alovudine F-18: Alovudine F-18 is unique in its ability to specifically image cellular proliferation by targeting thymidine kinase activity. This specificity makes it particularly valuable for monitoring tumor response to therapy and assessing tumor aggressiveness .

Properties

CAS No.

287114-80-1

Molecular Formula

C10H13FN2O4

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1

InChI Key

UXCAQJAQSWSNPQ-ZIVQXEJRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

287114-80-1

Synonyms

(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-deoxy-3'-(18F)fluorothymidine
Reactant of Route 2
3'-deoxy-3'-(18F)fluorothymidine
Reactant of Route 3
3'-deoxy-3'-(18F)fluorothymidine
Reactant of Route 4
3'-deoxy-3'-(18F)fluorothymidine
Reactant of Route 5
3'-deoxy-3'-(18F)fluorothymidine
Reactant of Route 6
3'-deoxy-3'-(18F)fluorothymidine

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